molecular formula C12H12Cl2N2 B11859976 6,7-Dichloro-2-propylquinolin-4-amine CAS No. 1189107-41-2

6,7-Dichloro-2-propylquinolin-4-amine

Katalognummer: B11859976
CAS-Nummer: 1189107-41-2
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: ALZDKPRGJDOWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative with the molecular formula C12H12Cl2N2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-propylquinolin-4-amine typically involves the reaction of 4,7-dichloroquinoline with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods offer advantages in terms of reaction time, yield, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dichloro-2-propylquinolin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the quinoline ring can be substituted by nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6,7-Dichloro-2-propylquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial, antimalarial, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Wirkmechanismus

The mechanism of action of 6,7-Dichloro-2-propylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular targets, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial activity.

    7-Chloroquinoline: Exhibits antimicrobial and anticancer properties.

    2-Propylquinoline: Used in various chemical syntheses.

Uniqueness

6,7-Dichloro-2-propylquinolin-4-amine stands out due to its unique combination of chlorine and propyl groups on the quinoline ring, which enhances its biological activity and makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

1189107-41-2

Molekularformel

C12H12Cl2N2

Molekulargewicht

255.14 g/mol

IUPAC-Name

6,7-dichloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H12Cl2N2/c1-2-3-7-4-11(15)8-5-9(13)10(14)6-12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16)

InChI-Schlüssel

ALZDKPRGJDOWAV-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.